Cas no 65005-20-1 (1,4-dioxaspiro[4.4]nonan-7-ylmethanol)
![1,4-dioxaspiro[4.4]nonan-7-ylmethanol structure](https://www.kuujia.com/scimg/cas/65005-20-1x500.png)
1,4-dioxaspiro[4.4]nonan-7-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1,4-dioxaspiro[4.4]nonan-7-ylmethanol
- 1,4-dioxaspiro[4.4]nonan-8-ylmethanol
- F53469
- 1,4-Dioxaspiro[4.4]non-7-ylmethanol #
- (1,4-dioxaspiro[4.4]non-7-yl)methanol
- 1,4-Dioxaspiro[4.4]nonane-7-methanol
- (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, AldrichCPR
- {1,4-dioxaspiro[4.4]nonan-7-yl}methanol
- (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol
- SCHEMBL368782
- 1,4-Dioxaspiro[4.4]non-7-ylmethanol
- 65005-20-1
- DB-291114
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- Inchi: InChI=1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2
- InChI Key: CPDKZDDXSOESII-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 158.094294304Da
- Monoisotopic Mass: 158.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 38.7Ų
1,4-dioxaspiro[4.4]nonan-7-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-365470-1.0g |
{1,4-dioxaspiro[4.4]nonan-7-yl}methanol |
65005-20-1 | 1.0g |
$0.0 | 2023-03-02 |
1,4-dioxaspiro[4.4]nonan-7-ylmethanol Related Literature
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Subbiah Ramesh,Ramadas Balakumar,John R. Rizzo,Tony Y. Zhang Org. Biomol. Chem. 2019 17 3056
Additional information on 1,4-dioxaspiro[4.4]nonan-7-ylmethanol
Recent Advances in the Study of 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol (CAS: 65005-20-1) and Its Applications in Chemical Biology and Pharmaceutical Research
1,4-Dioxaspiro[4.4]nonan-7-ylmethanol (CAS: 65005-20-1) is a spirocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique spirocyclic structure, serves as a valuable intermediate in the synthesis of complex molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutics targeting various diseases.
One of the key areas of research involving 1,4-dioxaspiro[4.4]nonan-7-ylmethanol is its role as a building block for the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use in the preparation of spirocyclic derivatives with potent antimicrobial activity. The researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains, revealing promising results that could pave the way for new antibiotic development.
In addition to its antimicrobial potential, 1,4-dioxaspiro[4.4]nonan-7-ylmethanol has been investigated for its application in drug delivery systems. A recent report in Advanced Drug Delivery Reviews (2024) highlighted its incorporation into polymeric nanoparticles designed for targeted drug delivery. The spirocyclic structure was found to enhance the stability and bioavailability of the encapsulated drugs, making it a promising candidate for improving therapeutic outcomes in cancer treatment.
Another notable advancement is the use of 1,4-dioxaspiro[4.4]nonan-7-ylmethanol in the development of enzyme inhibitors. A 2023 study in Bioorganic & Medicinal Chemistry Letters detailed its role in the synthesis of inhibitors targeting key enzymes involved in inflammatory pathways. The study reported significant inhibition of cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of inflammatory diseases such as arthritis.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 1,4-dioxaspiro[4.4]nonan-7-ylmethanol derivatives. Researchers are actively working to address these issues, with recent efforts focusing on green chemistry approaches to improve yield and reduce environmental impact. A 2024 study in Green Chemistry proposed a catalytic method for the efficient synthesis of this compound, emphasizing sustainability and cost-effectiveness.
In conclusion, 1,4-dioxaspiro[4.4]nonan-7-ylmethanol (CAS: 65005-20-1) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a valuable tool for the development of new therapeutics and drug delivery systems. Ongoing research is expected to further elucidate its potential and overcome existing challenges, solidifying its role in the future of medicine.
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